molecular formula C15H12ClN3O2S B4758080 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4758080
M. Wt: 333.8 g/mol
InChI Key: UAUXBLFBBXLDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been found to have potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide targets protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins involved in cell growth and survival, including AKT, NF-κB, and STAT3. Additionally, 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to induce autophagy in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency against CK2. Additionally, 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have low toxicity in animal studies. However, one limitation of 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is that it may have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is its potential use in combination therapy with other cancer treatments. Additionally, there is interest in exploring the use of 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in other diseases, such as neurodegenerative disorders. Finally, there is ongoing research to identify biomarkers that can predict response to 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide treatment.

Scientific Research Applications

2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

2-chloro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-19(15(20)10-5-2-3-6-11(10)16)9-13-17-14(18-21-13)12-7-4-8-22-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXBLFBBXLDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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